(4-(1-Aminoethyl)phenyl)boronic acid

CAS No.: 1258948-01-4

Cat. No.: VC2734225

Molecular Formula: C8H12BNO2

Molecular Weight: 165 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258948-01-4 |

|---|---|

| Molecular Formula | C8H12BNO2 |

| Molecular Weight | 165 g/mol |

| IUPAC Name | [4-(1-aminoethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3 |

| Standard InChI Key | UIXPMHMTFHKXEY-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C(C)N)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C(C)N)(O)O |

Introduction

Chemical Structure and Identity

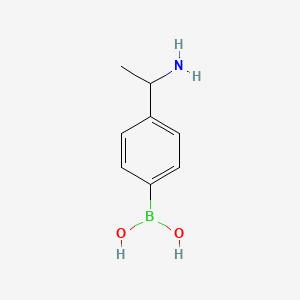

(4-(1-Aminoethyl)phenyl)boronic acid features a phenyl ring with a boronic acid group (-B(OH)₂) at the para position and an aminoethyl group (-CH(CH₃)NH₂) at the opposite end. This arrangement creates a versatile molecule with multiple reactive sites including the amine functionality and the boronic acid group .

Basic Identification

| Parameter | Value |

|---|---|

| CAS Number | 1258948-01-4 |

| Molecular Formula | C₈H₁₂BNO₂ |

| Molecular Weight | 164.997 g/mol |

| IUPAC Name | [4-(1-aminoethyl)phenyl]boronic acid |

| Exact Mass | 165.096115 Da |

The compound contains a stereocenter at the aminoethyl position, allowing for the existence of both R and S enantiomers . The R-enantiomer has been specifically identified in chemical databases with CAS number 1498286-24-0 .

Physical and Chemical Properties

(4-(1-Aminoethyl)phenyl)boronic acid possesses physical and chemical properties characteristic of both boronic acids and primary amines. These dual functionalities contribute to its potential utility in various chemical applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid (presumed) |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 331.1±44.0 °C at 760 mmHg |

| Flash Point | 154.1±28.4 °C |

| LogP | 0.81 |

| Topological Polar Surface Area (PSA) | 66.48 Ų |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

| Index of Refraction | 1.553 |

The compound exhibits moderate lipophilicity as indicated by its LogP value of 0.81, suggesting a balance between hydrophilic and lipophilic properties . This characteristic may be advantageous for applications requiring membrane permeability while maintaining some water solubility.

Structural Characteristics

The molecular structure contains several significant functional elements:

The presence of both a boronic acid group and a primary amine creates a molecule with dual reactivity, making it potentially useful in various chemical transformations and applications.

Stereochemistry

The compound features a defined stereocenter at the α-carbon of the aminoethyl group, leading to two possible enantiomers.

Enantiomeric Forms

| Enantiomer | CAS Number | SMILES Notation |

|---|---|---|

| (R)-Enantiomer | 1498286-24-0 | B(C1=CC=C(C=C1)C@@HN)(O)O |

| (S)-Enantiomer | Not specifically identified in search results | Not provided |

The R-enantiomer has been specifically documented in chemical databases . The InChI notation for the R-enantiomer is InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 .

Related Derivatives

Several important derivatives of (4-(1-Aminoethyl)phenyl)boronic acid have been documented, primarily serving as protected or modified forms for synthetic applications.

Hydrochloride Salt

| Parameter | Value |

|---|---|

| Name | (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride |

| CAS Number | 1704073-43-7 |

| Molecular Formula | C₈H₁₃BClNO₂ |

| Molecular Weight | 201.46 g/mol |

| SMILES | B(C1=CC=C(C=C1)C(C)N)(O)O.Cl |

The hydrochloride salt form is commonly used to improve stability and solubility in aqueous media . This form is frequently employed in research and pharmaceutical applications .

BOC-Protected Derivative

| Parameter | Value |

|---|---|

| Name | (R)-(4-(1-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid |

| CAS Number | 871720-08-0 |

| Molecular Formula | C₁₃H₂₀BNO₄ |

| Molecular Weight | 265.12 g/mol |

| SMILES | B(C1=CC=C(C=C1)C@@HNC(=O)OC(C)(C)C)(O)O |

The BOC-protected version serves as an important intermediate in organic synthesis, protecting the amine functionality during selective reactions . This protective strategy is commonly used in multistep syntheses involving amine-containing compounds.

| Storage Parameter | Recommendation |

|---|---|

| Temperature | 2-8°C |

| Environment | Protect from moisture and light |

| Container | Airtight, inert container |

| Stock Solution | For -80°C storage: use within 6 months; for -20°C storage: use within 1 month |

Solution Preparation

The compound may be prepared in various solvents depending on the intended application. For stock solutions, the following guidelines can be applied :

| Concentration | Amount of Compound |

|---|---|

| 1 mM | 0.165 g in 1000 mL |

| 5 mM | 0.825 g in 1000 mL |

| 10 mM | 1.65 g in 1000 mL |

To increase solubility, heating to 37°C followed by sonication in an ultrasonic bath may be necessary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume